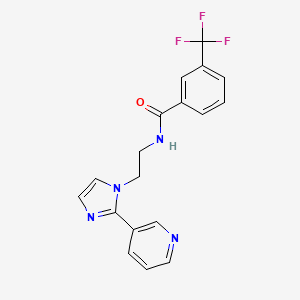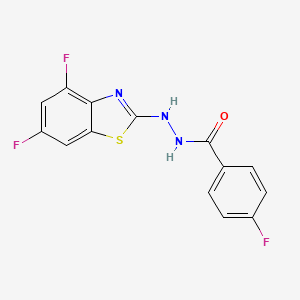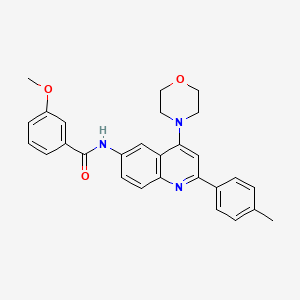![molecular formula C20H15N5O3 B2405093 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 894069-01-3](/img/structure/B2405093.png)
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolo[4,3-b]pyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This core can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm³, a molar refractivity of 80.4±0.5 cm³, and a polar surface area of 98 Ų . It also has a molar volume of 204.6±7.0 cm³ and a polarizability of 31.9±0.5 10^-24 cm³ .Scientific Research Applications
Synthesis and Biological Activity
Research on compounds related to N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has focused on the synthesis and evaluation of their biological activities. For example, Patel and Patel (2015) synthesized a series of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives. These compounds were characterized and tested for antibacterial and antifungal activities, highlighting their potential in medicinal chemistry applications Patel & Patel, 2015.
Antiproliferative Activity
Ilić et al. (2011) explored the antiproliferative activities of a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives. These compounds, synthesized from N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, showed inhibitory effects on the proliferation of endothelial and tumor cells, suggesting a potential role in cancer therapy Ilić et al., 2011.
Antimicrobial and Antioxidant Activities
Compounds with structures related to this compound have also been synthesized and evaluated for their antimicrobial and antioxidant properties. Bhuiyan et al. (2006) reported the synthesis of thienopyrimidine derivatives showing pronounced antimicrobial activity Bhuiyan et al., 2006. Similarly, Ahmad et al. (2012) developed a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which exhibited significant radical scavenging activity, highlighting their potential as antioxidants Ahmad et al., 2012.
Future Directions
The future directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the versatile biological activities of triazole compounds , this compound could be a promising candidate for further drug design and discovery efforts.
Mechanism of Action
Target of Action
The compound, N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide, primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key protein involved in DNA repair and programmed cell death, while EGFR (Epidermal Growth Factor Receptor) is a protein that regulates cell growth and division .
Mode of Action
This compound interacts with its targets, PARP-1 and EGFR, by inhibiting their activities . The inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, thereby inducing cell death . On the other hand, the inhibition of EGFR prevents the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the DNA repair and cell growth pathways through its interaction with PARP-1 and EGFR . By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage and subsequent cell death . By inhibiting EGFR, it disrupts the cell growth pathway, preventing cell proliferation and survival .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically involve the analysis of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability and efficacy .
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase and subsequent cell death .
Biochemical Analysis
Biochemical Properties
The compound N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide is known to interact with a variety of enzymes and proteins. For instance, it has been found to bind to the iron in the heme moiety of cytochrome P450 (CYP-450), a key enzyme involved in drug metabolism . The nitrogen atoms of the 1,2,4-triazole ring in the compound are responsible for this binding . Additionally, the compound’s phenyl moieties have a key interaction in the active site of the enzyme .
Cellular Effects
In terms of cellular effects, N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been found to exhibit excellent anti-tumor activity against various cancer cell lines . It influences cell function by inhibiting the expression of c-Met and VEGFR-2, two key proteins involved in cell signaling pathways . This inhibition can impact cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of action of N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As mentioned earlier, the compound binds to the iron in the heme moiety of CYP-450 . This binding can inhibit the enzyme’s activity, thereby affecting the metabolism of other drugs. Furthermore, the compound inhibits the expression of c-Met and VEGFR-2, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Given its stability and the long-term effects observed in in vitro or in vivo studies , it can be inferred that the compound’s effects may change over time.
Metabolic Pathways
Given its interaction with CYP-450 , it can be inferred that the compound may be involved in drug metabolism pathways.
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-12-22-23-19-9-7-16(24-25(12)19)13-2-5-15(6-3-13)21-20(26)14-4-8-17-18(10-14)28-11-27-17/h2-10H,11H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKOZVIMDMTYOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,4-dimethylphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2405015.png)
![N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2405017.png)
![3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2405018.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2405022.png)

![(E)-4-(Dimethylamino)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-enamide](/img/structure/B2405024.png)


![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)

